4-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6,7-dimethoxyquinazoline
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Overview
Description
4-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6,7-dimethoxyquinazoline is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinazoline core substituted with a pyrrolidine ring and a bromopyridine moiety, which contributes to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6,7-dimethoxyquinazoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the quinazoline core: This can be achieved through the cyclization of appropriate aniline derivatives with formamide or other suitable reagents.
Introduction of the dimethoxy groups: Methoxylation reactions are performed using methanol and acidic or basic catalysts.
Attachment of the pyrrolidine ring: This step involves the reaction of the quinazoline intermediate with a pyrrolidine derivative under suitable conditions, such as heating in the presence of a base.
Incorporation of the bromopyridine moiety: The final step involves the coupling of the pyrrolidine-substituted quinazoline with 3-bromopyridine using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for scaling up reactions, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6,7-dimethoxyquinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromopyridine moiety can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and appropriate catalysts for facilitating the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce various substituted pyrrolidine derivatives.
Scientific Research Applications
4-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6,7-dimethoxyquinazoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of 4-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6,7-dimethoxyquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain kinases involved in cell signaling, leading to altered cellular functions and potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-{3-[(3-chloropyridin-4-yl)oxy]pyrrolidin-1-yl}-6,7-dimethoxyquinazoline
- 4-{3-[(3-fluoropyridin-4-yl)oxy]pyrrolidin-1-yl}-6,7-dimethoxyquinazoline
- 4-{3-[(3-iodopyridin-4-yl)oxy]pyrrolidin-1-yl}-6,7-dimethoxyquinazoline
Uniqueness
The uniqueness of 4-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6,7-dimethoxyquinazoline lies in its bromopyridine moiety, which imparts distinct electronic and steric properties compared to its chloro, fluoro, and iodo analogs. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
4-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]-6,7-dimethoxyquinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN4O3/c1-25-17-7-13-15(8-18(17)26-2)22-11-23-19(13)24-6-4-12(10-24)27-16-3-5-21-9-14(16)20/h3,5,7-9,11-12H,4,6,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQAPNQYUBFYNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)N3CCC(C3)OC4=C(C=NC=C4)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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